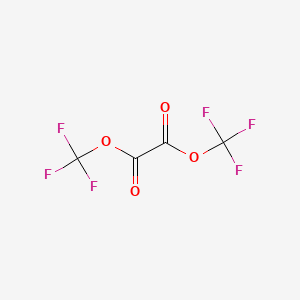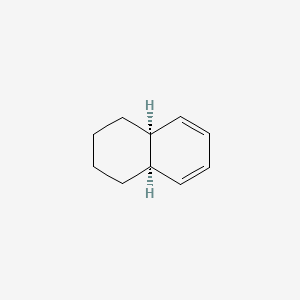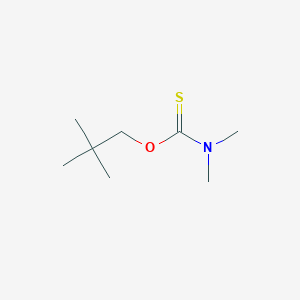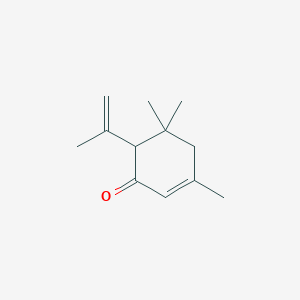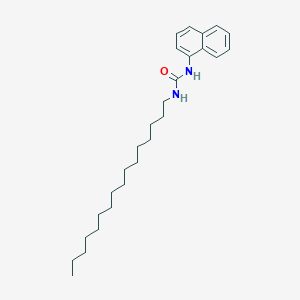
1-Hexadecyl-3-naphthalen-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexadecyl-3-naphthalen-1-ylurea is a chemical compound known for its unique structure, which combines a long alkyl chain with a naphthalene ring and a urea functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Hexadecyl-3-naphthalen-1-ylurea can be synthesized through the nucleophilic addition of hexadecylamine to naphthyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also incorporate environmentally friendly practices, such as solvent recycling and waste minimization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Hexadecyl-3-naphthalen-1-ylurea can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The alkyl chain can undergo substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine, and sulfonating agents like sulfur trioxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated derivatives of the alkyl chain.
Applications De Recherche Scientifique
1-Hexadecyl-3-naphthalen-1-ylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 1-hexadecyl-3-naphthalen-1-ylurea depends on its specific application. In biological systems, it may interact with cell membranes due to its amphiphilic nature, disrupting membrane integrity and leading to cell death. It may also inhibit specific enzymes or receptors, affecting cellular processes and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Hexadecyl-3-phenylurea: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-Hexadecyl-3-benzylurea: Similar structure but with a benzyl group instead of a naphthalene ring.
1-Hexadecyl-3-anthracen-1-ylurea: Similar structure but with an anthracene ring instead of a naphthalene ring.
Uniqueness
1-Hexadecyl-3-naphthalen-1-ylurea is unique due to the presence of the naphthalene ring, which imparts distinct chemical and physical properties compared to its analogs. The naphthalene ring can participate in π-π interactions, enhancing its potential as a bioactive compound and its utility in material science applications.
Propriétés
Numéro CAS |
6313-98-0 |
|---|---|
Formule moléculaire |
C27H42N2O |
Poids moléculaire |
410.6 g/mol |
Nom IUPAC |
1-hexadecyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C27H42N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-23-28-27(30)29-26-22-18-20-24-19-15-16-21-25(24)26/h15-16,18-22H,2-14,17,23H2,1H3,(H2,28,29,30) |
Clé InChI |
OJCQPYVASOUYJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)



